Computed LogP and Hydrogen Bonding Profile
The lipophilicity (XLogP3-AA) and hydrogen bonding capacity of 2-(Aminophenylmethylene)indane-1,3-dione (CAS 85301-69-5) are key differentiators for its potential pharmacokinetic behavior compared to other indane-1,3-dione derivatives. This compound has a computed XLogP3-AA value of 2.9, a hydrogen bond donor count of 2, and an acceptor count of 3 [1]. These values directly influence membrane permeability and solubility. For instance, the anticoagulant drug anisindione (2-p-anisyl-1,3-indandione) has a higher computed LogP of 3.39 and a different H-bond profile (1 donor, 3 acceptors) [2]. The lower lipophilicity of CAS 85301-69-5 suggests it may exhibit superior aqueous solubility and a different tissue distribution profile, which are critical factors in early-stage drug candidate evaluation and selection [1][2].
| Evidence Dimension | Computed Octanol-Water Partition Coefficient (XLogP3-AA) and Hydrogen Bonding |
|---|---|
| Target Compound Data | XLogP3-AA = 2.9; H-Bond Donors = 2; H-Bond Acceptors = 3 |
| Comparator Or Baseline | Anisindione (CAS 117-37-3): Computed LogP = 3.39; H-Bond Donors = 1; H-Bond Acceptors = 3 |
| Quantified Difference | XLogP3-AA is 0.49 units lower; One additional H-bond donor |
| Conditions | Computed properties from PubChem (release 2025.09.15) |
Why This Matters
These physicochemical differences provide a scientific basis for expecting altered ADME properties, making this compound a distinct candidate for in vitro and in vivo studies where lower lipophilicity or increased H-bond donation is desired.
- [1] PubChem. (2025). Compound Summary for CID 135413447: 2-(Aminophenylmethylene)indane-1,3-dione. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/2-_Aminophenylmethylene_indane-1_3-dione. View Source
- [2] PubChem. (2025). Compound Summary for CID 2197: Anisindione. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/2197. View Source
